molecular formula C18H27N3O2 B6639522 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea

货号 B6639522
分子量: 317.4 g/mol
InChI 键: IMRVEKSPZZGDQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea, also known as BCT-197, is a synthetic compound that has been of significant interest in scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR4, which is involved in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis.

作用机制

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea selectively binds to CXCR4 and inhibits its downstream signaling pathways, including the activation of phosphatidylinositol-3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways. This results in the inhibition of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer, this compound has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumor cells. In HIV/AIDS, this compound has been shown to block viral entry and replication in host cells. In inflammatory disorders, this compound has been shown to reduce immune cell infiltration and cytokine production in inflamed tissues.

实验室实验的优点和局限性

One of the advantages of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is its high selectivity and potency for CXCR4 inhibition, which reduces the potential off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and long half-life, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its potential to induce drug resistance in cancer cells, which may limit its long-term efficacy.

未来方向

There are several future directions for the research on 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea. One of the areas of interest is the development of this compound-based combination therapies for cancer, HIV/AIDS, and inflammatory disorders. This compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer, suggesting its potential use as a combination therapy. In HIV/AIDS, this compound has been shown to synergize with other anti-HIV agents, such as reverse transcriptase inhibitors and protease inhibitors. In inflammatory disorders, this compound has been shown to enhance the efficacy of other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids.
Another area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Several this compound analogs have been synthesized and tested in preclinical models, showing promising results in terms of selectivity, potency, and efficacy.
In conclusion, this compound is a synthetic compound with significant potential for therapeutic applications in various diseases. Its selective inhibition of CXCR4 and its downstream signaling pathways make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to develop effective and safe therapies based on this compound.

合成方法

The synthesis of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea involves several chemical reactions, starting from the commercially available compound 1-benzylpiperidin-3-amine. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with cyclopropyl isocyanate to form the corresponding urea derivative. The Boc group is then removed, and the resulting amine is reacted with 2-chloroethanol to introduce the hydroxyethyl group. The final step involves the deprotection of the piperidine nitrogen with trifluoroacetic acid to yield this compound.

科学研究应用

3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. CXCR4 is overexpressed in many cancer types and is associated with tumor growth, angiogenesis, and metastasis. This compound has been shown to inhibit CXCR4-mediated signaling and reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
In HIV/AIDS, CXCR4 is a co-receptor for the virus entry into host cells. This compound has been shown to block HIV-1 infection in vitro by inhibiting CXCR4-mediated entry, suggesting its potential use as an anti-HIV agent.
In inflammatory disorders, CXCR4 is involved in the recruitment of immune cells to inflamed tissues. This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and multiple sclerosis by inhibiting CXCR4-mediated immune cell migration.

属性

IUPAC Name

3-(1-benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-12-11-21(17-8-9-17)18(23)19-16-7-4-10-20(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,22H,4,7-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRVEKSPZZGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)N(CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。